1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to norfloxacin, a well-known fluoroquinolone antibiotic .
Preparation Methods
The synthesis of 7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps, starting from the appropriate quinoline derivative. The synthetic route typically includes the following steps:
Formation of the quinoline core: This is achieved through the cyclization of an appropriate precursor.
Introduction of the fluorine atom: This step involves the fluorination of the quinoline core.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Addition of the allylamino group: This is achieved through a coupling reaction with an allylamine derivative.
Final modifications: The carboxylic acid group is introduced, and any necessary protective groups are removed.
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the allylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is used in studies investigating the mechanisms of bacterial resistance to quinolone antibiotics.
Medicine: It serves as a lead compound in the development of new antibacterial agents with improved efficacy and reduced side effects.
Industry: The compound is used in the development of new materials with antibacterial properties, such as coatings and textiles
Mechanism of Action
The antibacterial activity of 7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death .
Comparison with Similar Compounds
7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is similar to other fluoroquinolone antibiotics, such as:
Norfloxacin: Both compounds share a similar quinolone core structure and mechanism of action. the presence of the allylamino group in 7-{4-[(ALLYLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6
Properties
Molecular Formula |
C20H23FN4O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-5-22-20(29)25-8-6-24(7-9-25)17-11-16-13(10-15(17)21)18(26)14(19(27)28)12-23(16)4-2/h3,10-12H,1,4-9H2,2H3,(H,22,29)(H,27,28) |
InChI Key |
GZLXKFCQMMBADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NCC=C)F)C(=O)O |
Origin of Product |
United States |
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